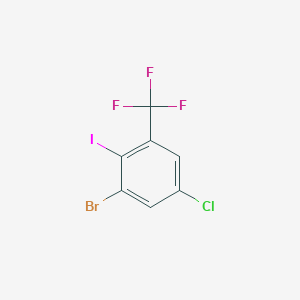

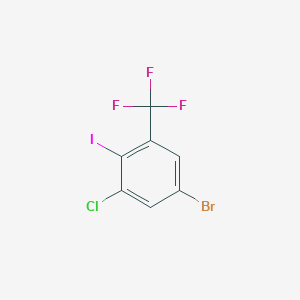

5-Bromo-3-chloro-2-iodobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-chloro-2-iodobenzotrifluoride, also known as 1-bromo-5-chloro-2-iodo-3-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2BrClF3I . It has a molecular weight of 385.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrClF3I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, chloro, iodo, and trifluoromethyl substituents.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°CApplications De Recherche Scientifique

Photophysics and Photochemistry of Halogen-Substituted Compounds

The study on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, including those related to 5-Bromo-3-chloro-2-iodobenzotrifluoride, has revealed insights into the photolytic processes. Heavy atom substituted compounds show increased quantum yields for deoxygenation, suggesting the potential of such halogenated compounds in photochemical applications. This indicates that the presence of heavy atoms like bromo, chloro, and iodo groups can enhance intersystem crossing-related effects, useful in designing photoresponsive materials (Nag & Jenks, 2004).

Electrochemical Reductive Cleavage

Electrochemical studies on similar halogenated compounds have offered insights into the reductive cleavage mechanisms of carbon-halogen bonds. These findings are pertinent for the development of electrochemical reactions involving this compound, providing a foundation for synthesizing novel organic compounds through selective bond cleavage and formation processes (Prasad & Sangaranarayanan, 2004).

Halogen-rich Intermediates for Synthesis

Halogen-rich intermediates, similar to this compound, play a crucial role in the synthesis of complex organic structures. Such compounds serve as versatile building blocks in medicinal chemistry, demonstrating the utility of halogenated compounds in facilitating diverse chemical transformations and enabling the functionalization of organic molecules for drug development and other applications (Wu, Porter, Frennesson, & Saulnier, 2022).

Chirality Probes and Halogenation Protocols

Research on pseudotetrahedral polyhaloadamantanes illustrates the use of halogenated compounds as chirality probes. By employing halogenation protocols, researchers can achieve high enantiomeric excess and determine absolute configurations. This demonstrates the application of halogenated compounds in stereochemical analysis and enantioselective synthesis (Schreiner et al., 2002).

Metal–Halogen Exchange in Synthesis

Tetrahalogenomethanes, including compounds related to this compound, have been used to synthesize monohalogenated and mixed dihalogenated aromatic heterocycles. The metal–halogen exchange mechanism is crucial for the high-yield production of halogenated aromatics, showcasing the role of halogenated compounds in organometallic chemistry and the synthesis of heterocyclic compounds (Boga et al., 2000).

Propriétés

IUPAC Name |

5-bromo-1-chloro-2-iodo-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCMKKSMXKXGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)

![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)